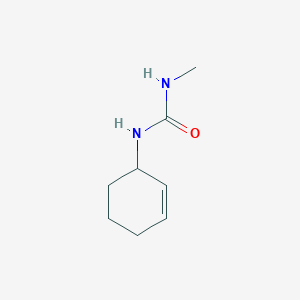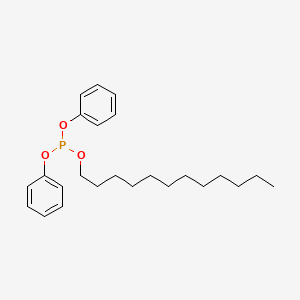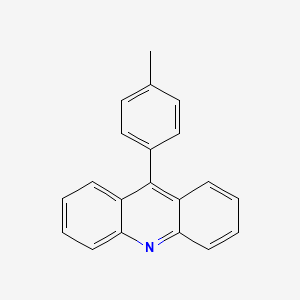
Acridine, 9-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-(4-methylphenyl)- is a derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-(4-methylphenyl)- typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared and then stirred in phosphorus oxychloride (POCl3) to afford the 9-chloro-acridine . This intermediate can then undergo further reactions to introduce the 4-methylphenyl group at the 9-position.
Industrial Production Methods: Industrial production of acridine derivatives often involves electrophilic condensation and various catalytic processes. Modern methods include Buchwald–Hartwig amination, hypervalent iodine chemistry, iodocyclization, and Rh(III)-catalyzed tandem reactions . These methods allow for the efficient and scalable production of acridine derivatives with various substituents.
化学反応の分析
Types of Reactions: Acridine, 9-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: Conversion to acridone derivatives.
Reduction: Formation of acridane derivatives.
Substitution: Nucleophilic substitution at the C9 position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly used.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Acridane derivatives.
Substitution: Various 9-substituted acridine derivatives.
科学的研究の応用
Acridine, 9-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for fluorescent dyes and optical sensor molecules.
Biology: Acts as a DNA intercalator, making it useful in studying DNA-related processes.
Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the production of dyes, fluorescent materials, and laser technologies.
作用機序
The primary mechanism of action of acridine, 9-(4-methylphenyl)- involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerase and telomerase . This mechanism is crucial for its anticancer and antimicrobial properties.
類似化合物との比較
Acridine: The parent compound with similar biological activities.
Acridone: The oxidized form of acridine with a carbonyl group at position 9.
Acridane: The reduced form of acridine, though less stable and rarely used.
Uniqueness: Acridine, 9-(4-methylphenyl)- stands out due to its specific substitution at the 9-position, which enhances its stability and fluorescence properties compared to unsubstituted acridine derivatives . This makes it particularly valuable in applications requiring stable and highly fluorescent compounds.
特性
CAS番号 |
36388-29-1 |
|---|---|
分子式 |
C20H15N |
分子量 |
269.3 g/mol |
IUPAC名 |
9-(4-methylphenyl)acridine |
InChI |
InChI=1S/C20H15N/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChIキー |
KORJZGKNZUDLII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


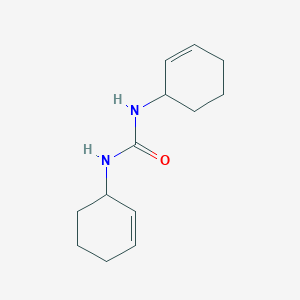
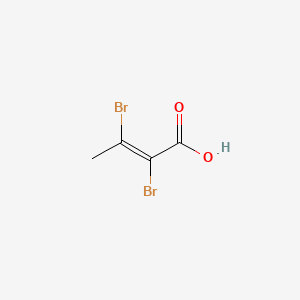
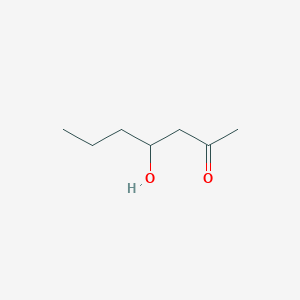
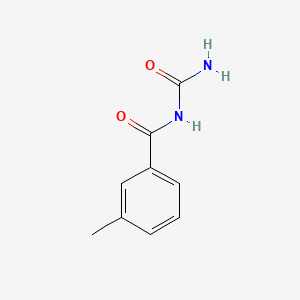

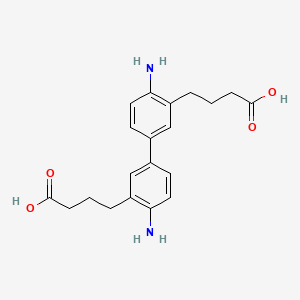
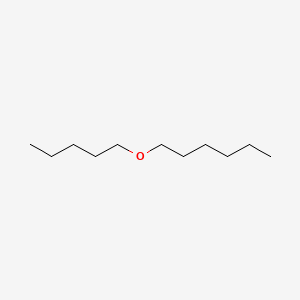
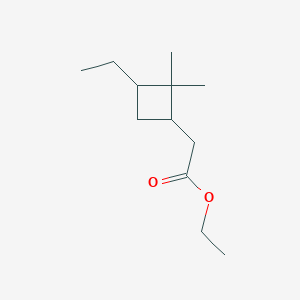


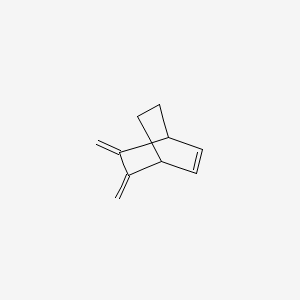
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
